

tricreatine citrate CAS number and registry information

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An In-depth Technical Guide to Tricreatine Citrate

This technical guide provides a comprehensive overview of **tricreatine citrate**, including its chemical identity, physical properties, synthesis, and analytical methodologies. It is intended for researchers, scientists, and professionals in drug development and nutritional science.

Registry Information and Chemical Properties

Tricreatine citrate is a salt composed of three creatine molecules and one citric acid molecule. [1] This combination aims to enhance the stability and solubility of creatine.



Identifier	Value	Source
Chemical Name	Tricreatine citrate	[2][3]
CAS Number	177024-62-3	[2][4]
Alternate CAS	440632-86-0	[4]
Molecular Formula	C18H35N9O13	[3][5]
Molecular Weight	585.52 g/mol	[5][6]
IUPAC Name	tris(2- [carbamimidoyl(methyl)amino] acetic acid);2-hydroxypropane- 1,2,3-tricarboxylic acid	[5]
Appearance	White Powder	[6]
Melting Point	Approx. 154 °C	[1]
Creatine Content	Approx. 67.2% (wt.)	[1]

Synthesis of Tricreatine Citrate

Tricreatine citrate can be synthesized by reacting creatine monohydrate with citric acid. The molar ratio is crucial for the formation of the tri-creatine salt rather than di-creatine or monocreatine forms.[1]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from a patented method for producing **tricreatine citrate**.[1]

- Reactor Setup: Charge a clean reactor with 5 liters of anhydrous methanol.
- Citric Acid Dissolution: With continuous stirring, add 500 grams (2.6 moles) of anhydrous citric acid to the methanol. Stir the resulting mixture for 30 minutes.
- Creatine Addition: Add 1,163 grams (7.8 moles) of creatine monohydrate to the citric acid/methanol mixture. The molar ratio of creatine to citric acid is approximately 3:1.

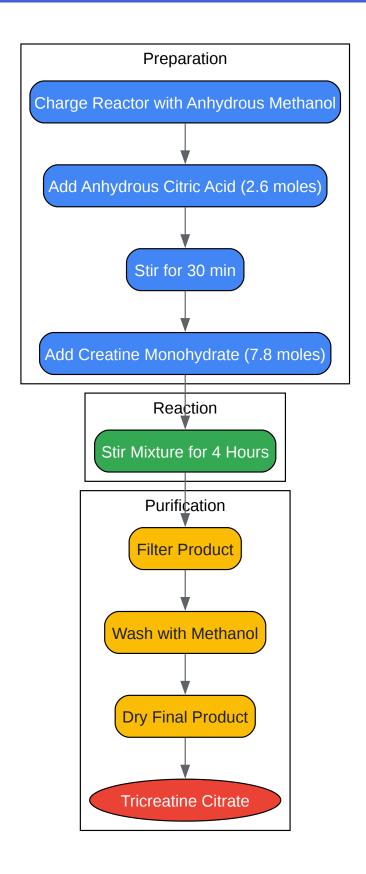






- Reaction: Stir the mixture for approximately four hours at ambient temperature.
- Product Isolation: After the reaction period, filter the resulting solid product from the reaction mixture.
- Washing: Wash the filtered product with methanol to remove any unreacted starting materials or byproducts.
- Drying: Dry the final product to yield tricreatine citrate.





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Workflow for the synthesis of tricreatine citrate.



Analytical Methodology

A simple and sensitive Liquid Chromatography (LC) method with UV detection has been developed for the simultaneous determination of creatine and its degradation product, creatinine, in supplement formulations.[7]

Experimental Protocol: LC-UV Analysis

This protocol outlines a method for quantifying creatine in various formulations.[7][8]

- Chromatographic System: Utilize an LC system equipped with a pump, system controller, and a UV detector.
- Column: Employ a Betabasic C-18 column (250 x 4.6 mm) at ambient temperature.
- Mobile Phase: Prepare a mobile phase consisting of 0.045 M ammonium sulfate in water.
- Flow Rate: Maintain a constant flow rate of 0.75 ml/min.
- Detection: Monitor the column effluent at a wavelength of 205 nm.
- Internal Standard (IS): Use 4-(2-Aminoethyl)benzene sulfonamide as the internal standard.
- Calibration: Construct standard curves over a concentration range of 1-100 μg/ml for creatine. The method is linear within this range.
- Analysis: Inject the sample and integrate the peak areas for creatine and the internal standard to determine the concentration. The total chromatographic run time is typically less than 7 minutes.





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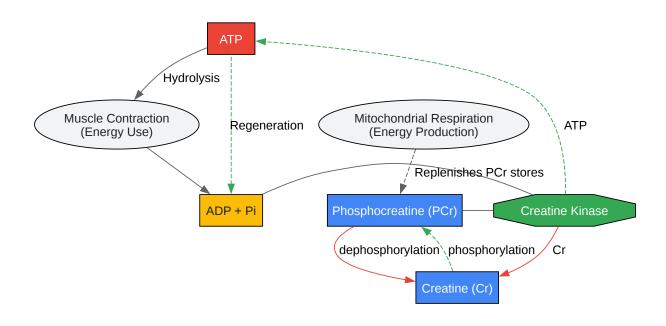
Experimental workflow for LC-UV analysis of creatine.

Physiological Role and Mechanism of Action

Creatine plays a critical role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain.[9][10] Its primary function is to act as a temporal and spatial energy buffer through the phosphocreatine (PCr) system.[10]

During periods of high energy demand (e.g., intense muscle contraction), the enzyme creatine kinase (CK) catalyzes the transfer of a phosphate group from phosphocreatine to ADP, rapidly regenerating ATP. This process maintains the ATP/ADP ratio, providing immediate energy and delaying fatigue.[10]





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The Phosphocreatine (PCr) energy shuttle.

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